4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a dihydroquinazoline-2-thione core. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)aniline with isothiocyanates under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine: Another compound with a trifluoromethyl group, known for its stability and reactivity.
4-Amino-2-(trifluoromethyl)pyridine: A similar compound used in various chemical and pharmaceutical applications.
2-[4-(Trifluoromethyl)phenyl]ethanamine: Known for its use in organic synthesis and as a reagent in chemical reactions.
Uniqueness
4-{[2-(Trifluoromethyl)phenyl]amino}-1,2-dihydroquinazoline-2-thione stands out due to its unique combination of a trifluoromethyl group and a dihydroquinazoline-2-thione core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H18F3N3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)anilino]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H18F3N3S/c16-15(17,18)10-6-2-4-8-12(10)19-13-9-5-1-3-7-11(9)20-14(22)21-13/h2,4,6,8-9,11,13,19H,1,3,5,7H2,(H2,20,21,22) |
InChI Key |
QVRPUQGSVFNILL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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